4-cyclopropylnaphthalen-1-amine hydrochloride physical and chemical properties
4-cyclopropylnaphthalen-1-amine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No. 1533519-92-4), a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis. Detailed experimental protocols, compiled from various sources, are presented to aid researchers in its preparation and purification. While the primary biological relevance of this compound is as a precursor to an active pharmaceutical ingredient (API), this guide serves as a core reference for its scientific and developmental applications.
Chemical Identity and Physical Properties
4-Cyclopropylnaphthalen-1-amine hydrochloride is a white to off-white powder. Its core structure consists of a naphthalene ring substituted with a cyclopropyl group and an amine hydrochloride moiety.[1][2] This specific arrangement of functional groups is pivotal for its role as a building block in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1533519-92-4 | [3] |
| Molecular Formula | C₁₃H₁₄ClN | [3] |
| Molecular Weight | 219.71 g/mol | [3] |
| IUPAC Name | 4-cyclopropylnaphthalen-1-amine;hydrochloride | [3] |
| Synonyms | 4-Cyclopropyl-1-naphthalenamine Hydrochloride, Lesinurad Impurity 14 HCl | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 165-175 °C | [4] |
| Solubility | No data available | [4] |
| Storage | Stored in a cool and dry well-closed container, away from moisture and strong light/heat. | [4] |
Chemical Properties and Spectroscopic Data
The chemical reactivity of 4-cyclopropylnaphthalen-1-amine hydrochloride is characteristic of an aromatic amine hydrochloride. The amine group can participate in various nucleophilic reactions, and the aromatic ring can undergo electrophilic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions.
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| PSA (Polar Surface Area) | 26.02 Ų | [4] |
| LogP | 4.68 | [4] |
| Vapor Pressure | 0.0 mmHg at 25°C | [4] |
Spectroscopic Characterization:
While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, detailed, publicly accessible spectra with peak assignments for the hydrochloride salt are limited.[5] Researchers are advised to acquire and interpret their own analytical data for rigorous characterization.
Synthesis and Experimental Protocols
The synthesis of 4-cyclopropylnaphthalen-1-amine hydrochloride is a multi-step process. A common route involves the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.
Synthesis of 4-Cyclopropylnaphthalen-1-amine (Free Amine)
A reported efficient method for the synthesis of the free amine starts from the commercially available 4-bromonaphthalen-1-amine via a Suzuki coupling reaction.[5]
Experimental Protocol: Suzuki Coupling for 4-Cyclopropylnaphthalen-1-amine
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Materials:
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4-bromonaphthalen-1-amine
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Cyclopropylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Solvent (e.g., a mixture of toluene and water)
-
-
Procedure:
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To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid, and a suitable solvent mixture (e.g., toluene/water = 25:1).[5]
-
Add the base (e.g., K₂CO₃) and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 4-cyclopropylnaphthalen-1-amine.
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Formation of 4-Cyclopropylnaphthalen-1-amine Hydrochloride
The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Hydrochloride Salt Formation
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Materials:
-
4-cyclopropylnaphthalen-1-amine
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
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Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)
-
-
Procedure:
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Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a minimal amount of a suitable anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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A precipitate of 4-cyclopropylnaphthalen-1-amine hydrochloride should form.
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Continue stirring in the ice bath for a specified period to ensure complete precipitation.
-
Collect the solid product by filtration.
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Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material and excess HCl.
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Dry the product under vacuum to yield pure 4-cyclopropylnaphthalen-1-amine hydrochloride.
-
Caption: Synthetic workflow for 4-cyclopropylnaphthalen-1-amine hydrochloride.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing any intrinsic biological activity or engagement with specific signaling pathways for 4-cyclopropylnaphthalen-1-amine hydrochloride. Its significance in the context of drug development is exclusively as a key intermediate in the chemical synthesis of Lesinurad.[1][5] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, and it is used to treat hyperuricemia associated with gout.[5] The biological properties of Lesinurad are not conferred by this intermediate.
Applications in Drug Development
The primary and well-documented application of 4-cyclopropylnaphthalen-1-amine hydrochloride is its use as a starting material in the synthesis of Lesinurad.[1][5] Its chemical structure provides the necessary backbone for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient.
Caption: Role as an intermediate in the synthesis of Lesinurad for the treatment of gout.
Safety and Handling
A material safety data sheet (MSDS) should be consulted for detailed safety and handling information. General precautions for handling fine chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Cyclopropylnaphthalen-1-amine hydrochloride is a crucial chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role in the synthesis of the anti-gout medication, Lesinurad. While direct biological activity for this compound has not been reported, a thorough understanding of its synthesis and properties is essential for researchers and professionals involved in the development and manufacturing of Lesinurad and potentially other novel chemical entities. This guide provides a foundational resource for such endeavors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-cyclopropylnaphthalen-1-aMine hydrochloride | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-cyclopropylnaphthalen-1-aMine hydrochloride(1533519-92-4) 1H NMR spectrum [chemicalbook.com]
